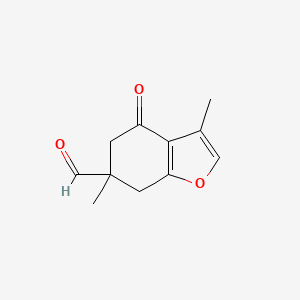
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde is an organic compound that belongs to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring substituted with methyl groups and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of phenols with α-haloketones under basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Oxidation and Aldehyde Formation: The final step involves the oxidation of the intermediate compound to introduce the aldehyde group. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzofuran ring can interact with hydrophobic pockets in biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazoles
- 5-Diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazoles
Uniqueness
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde group and a benzofuran ring. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications in research.
Eigenschaften
CAS-Nummer |
73702-87-1 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-7-5-14-9-4-11(2,6-12)3-8(13)10(7)9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
KHIOZRMMWBXOIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C1C(=O)CC(C2)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
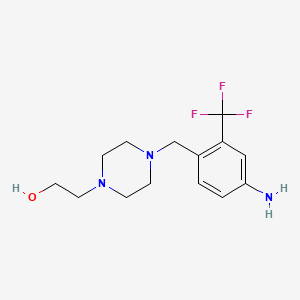


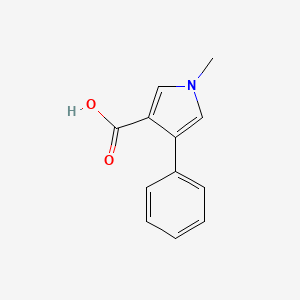
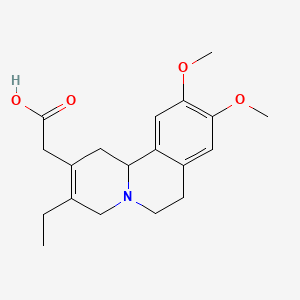
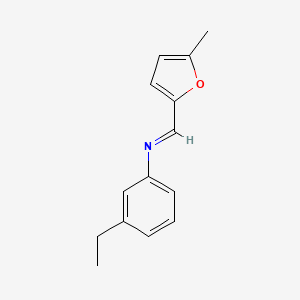
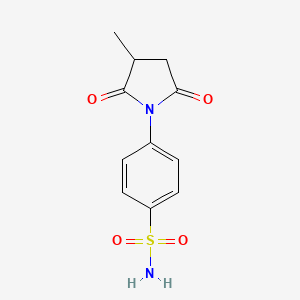

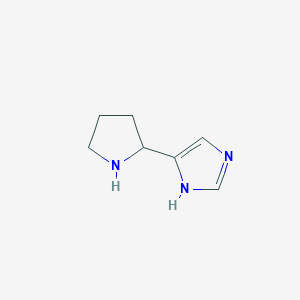
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)

